Chlorure de Fmoc-D-alanyl

Vue d'ensemble

Description

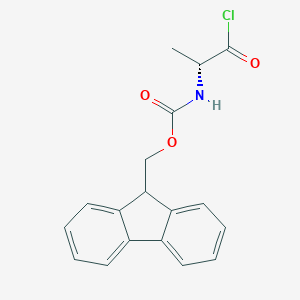

Fmoc-D-alanyl chloride is a derivative of alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is converted to an acid chloride. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .

Applications De Recherche Scientifique

Fmoc-D-alanyl chloride is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for various industrial applications.

Mécanisme D'action

Target of Action

Fmoc-D-Alanyl Chloride (Fmoc-D-Ala-Cl) is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other compounds, particularly amino acids .

Mode of Action

Fmoc-D-Ala-Cl interacts with its targets (amines) through a nucleophilic attack . The amine reacts with the highly reactive 9-fluorenylmethyl chloroformate of Fmoc-D-Ala-Cl. As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . This reaction introduces the Fmoc group to the amine, effectively protecting it .

Biochemical Pathways

Fmoc-D-Ala-Cl plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . It’s used to protect amines during the synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions . The Fmoc group can be removed later in the process by a base, typically piperidine .

Pharmacokinetics

It’s worth noting that fmoc-d-ala-cl is sensitive to moisture and heat , which can affect its stability and effectiveness in reactions.

Result of Action

The primary result of Fmoc-D-Ala-Cl’s action is the protection of amines during synthesis, particularly in the production of peptides . This allows for controlled reactions and the stepwise construction of complex molecules .

Action Environment

The action of Fmoc-D-Ala-Cl is influenced by environmental factors. It’s sensitive to moisture and heat, which can affect its stability and reactivity . Furthermore, the pH of the environment can impact the effectiveness of the Fmoc group’s introduction and removal . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions .

Analyse Biochimique

Biochemical Properties

Fmoc-D-alanyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), making Fmoc-D-alanyl chloride a useful tool in these studies . The Fmoc group is typically removed with a base such as pyridine .

Molecular Mechanism

The molecular mechanism of Fmoc-D-alanyl chloride involves its role as a protected amino acid in peptide synthesis. The Fmoc group serves as a protective group that prevents the amino group of the alanine from reacting prematurely during peptide synthesis . Once the peptide chain has been assembled, the Fmoc group can be removed, allowing the amino group of the alanine to participate in further reactions .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-D-alanyl chloride in laboratory settings are primarily related to its stability. As an Fmoc-protected amino acid, it is stable under a variety of conditions, making it a reliable tool for peptide synthesis

Metabolic Pathways

Fmoc-D-alanyl chloride is involved in the metabolic pathway of peptide synthesis. The Fmoc group serves as a protective group that allows the alanine to be incorporated into peptide chains without reacting prematurely . Once the peptide chain is assembled, the Fmoc group can be removed, allowing the alanine to participate in further reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-alanyl chloride typically involves the protection of the amino group of D-alanine with the 9-fluorenylmethoxycarbonyl group, followed by the conversion of the carboxyl group to an acid chloride. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the acid chloride .

Industrial Production Methods

Industrial production of Fmoc-D-alanyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-alanyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acid chloride group can react with nucleophiles such as amines to form amides.

Hydrolysis: The acid chloride can hydrolyze to form the corresponding carboxylic acid.

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine.

Common Reagents and Conditions

Substitution: Reagents such as primary or secondary amines are commonly used.

Hydrolysis: Water or aqueous solutions can facilitate hydrolysis.

Deprotection: Piperidine or other secondary amines in a basic medium are used for deprotection.

Major Products Formed

Amides: Formed from substitution reactions with amines.

Carboxylic Acids: Formed from hydrolysis of the acid chloride.

Free Amines: Formed from the deprotection of the Fmoc group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-alanyl chloride: Similar in structure but derived from L-alanine.

Boc-D-alanyl chloride: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.

Cbz-D-alanyl chloride: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Fmoc-D-alanyl chloride is unique due to its use of the Fmoc group, which is stable under acidic conditions and can be easily removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids .

Activité Biologique

Fmoc-D-alanyl chloride is a chemical compound with the molecular formula C₁₈H₁₆ClNO₃, primarily utilized as a building block in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group attached to D-alanine, which enhances its stability and compatibility in various chemical reactions. This article delves into the biological activities associated with Fmoc-D-alanyl chloride, highlighting its applications in peptide synthesis, potential biological functions, and relevant research findings.

Fmoc-D-alanyl chloride is characterized by its reactive chlorine atom, which facilitates nucleophilic substitution reactions. This property allows for the incorporation of D-alanine residues into peptide chains through solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective mechanism that can be easily removed under mild basic conditions, making it suitable for sequential addition during peptide assembly .

Role of D-Alanine

D-Alanine, the core component of Fmoc-D-alanyl chloride, plays significant roles in various biological processes:

- Bacterial Cell Wall Synthesis : D-Alanine is crucial in forming peptidoglycan layers in bacterial cell walls, contributing to structural integrity and resistance against antibiotics.

- Antibiotic Resistance : The presence of D-alanine residues in bacterial peptides can influence susceptibility to certain antibiotics, making compounds containing D-alanine relevant in studies of antibiotic resistance mechanisms.

Peptide Synthesis Applications

Fmoc-D-alanyl chloride's primary application lies in peptide synthesis. It has been utilized to create peptides with enhanced stability and bioactivity. For instance, peptides synthesized with D-amino acids like D-alanine have shown improved resistance to enzymatic degradation compared to their L-isomer counterparts. This stability can be critical for therapeutic applications where prolonged activity is desired .

Synthesis and Biological Evaluation

A study explored the synthesis of malformin C using Fmoc-D-alanyl chloride as a building block. The synthesized peptides exhibited notable antimalarial and antitrypanosomal activities, indicating that the incorporation of D-amino acids can significantly affect biological activity. The results demonstrated that structural modifications involving D-alanine could enhance therapeutic efficacy against these pathogens .

Interaction Studies

Research has indicated that Fmoc-D-alanyl chloride can react with various nucleophiles due to its electrophilic carbonyl carbon. This reactivity allows for the design of peptides with specific functionalities, potentially leading to new therapeutic agents. For example, the incorporation of Fmoc-D-alanyl chloride into peptide sequences has been shown to affect their interaction with biological targets, enhancing their overall bioactivity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-alanine | Amino Acid Chloride | L-isomer; widely used in peptide synthesis |

| Fmoc-beta-chloro-L-alanine | Amino Acid Chloride | Contains a beta-chloro substituent |

| Fmoc-D-phenylalanine | Amino Acid Chloride | Incorporates a phenyl group; affects hydrophobicity |

| Fmoc-D-alanyl chloride | Amino Acid Chloride | D-isomer; unique chlorine functionality |

The table above illustrates how Fmoc-D-alanyl chloride stands out due to its specific D-isomer configuration and unique reactivity patterns compared to other amino acid chlorides. This uniqueness enables tailored applications in peptide chemistry and drug design.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCMGTXVCJCH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456371 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144073-15-4 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.